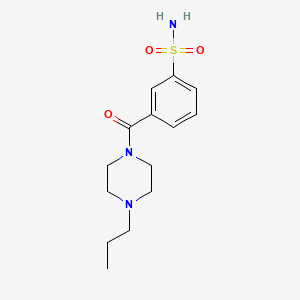
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide, also known as PPSB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. PPSB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mécanisme D'action
The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is not fully understood. However, it is believed that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide inhibits the proliferation of cancer cells and induces cell death by apoptosis. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been shown to have antibacterial activity against a range of bacterial strains, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in lab experiments is its wide range of biological activities. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial effects, making it a useful compound for studying various biological processes. However, one of the limitations of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is its potential toxicity. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. One area of research is the development of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. Additionally, the potential therapeutic applications of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in the treatment of various diseases, such as cancer and inflammatory disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves the reaction between 4-propylpiperazine and benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in a pure form.
Applications De Recherche Scientifique
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDGGOXVINYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)
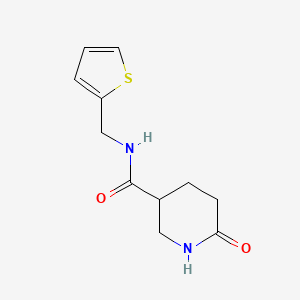
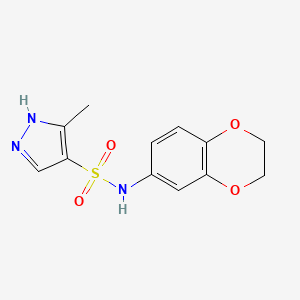
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
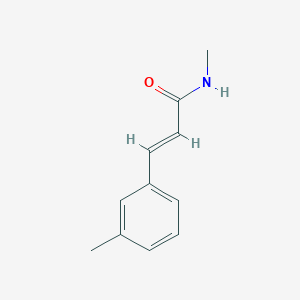
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
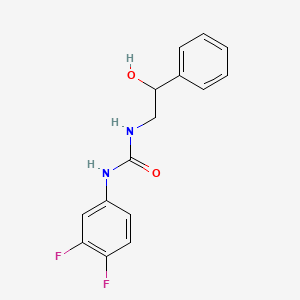
![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
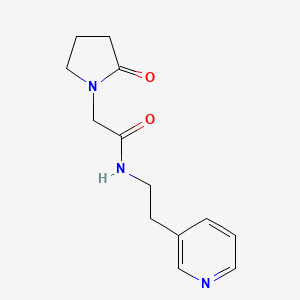
![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
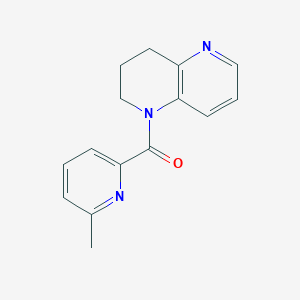
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)